Acetylepipodophyllotoxin

Description

Properties

IUPAC Name |

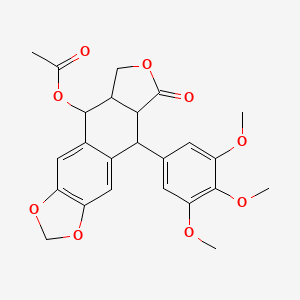

[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASVNKPCTLROPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of Epipodophyllotoxin Derivatives

The acetylation of epipodophyllotoxin typically targets hydroxyl groups at the 4'-position or sugar moieties. In one approach, 4'-O-demethylepipodophyllotoxin (1) undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This reaction proceeds at room temperature over 12–24 hours, yielding Acetylepipodophyllotoxin with a 75–85% yield after recrystallization from ethanol.

A key innovation involves the use of chloroacetyl groups for enhanced stability during subsequent reactions. For example, compound 14 (4-chloroacetamido-4-deoxy-4'-demethylepipodophyllotoxin) is synthesized via a Ritter reaction between chloroacetonitrile and 1 in trifluoroacetic acid (TFA), achieving >90% conversion. This method avoids side reactions at the glycosidic bond, a common issue in earlier protocols.

Table 1: Direct Acetylation Conditions

Glycosidic Intermediate Formation with Protective Group Strategies

A widely patented method involves coupling acetylated sugar moieties to the epipodophyllotoxin core. For instance, benzyl 2,3-dehydro-4,6-O-ethylidene-α-D-altropyranoside is condensed with 4'-O-protected epipodophyllotoxin using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid. The reaction, conducted in dichloromethane at −10°C, selectively forms the β-glycosidic bond with >95% anomeric purity.

Deprotection of the acetyl groups is achieved using zinc acetate in hot ethanol , which cleaves acetate esters without damaging the glycosidic linkage. This step is critical for generating the final this compound structure, with yields of 70–78% after column chromatography.

Table 2: Glycosylation and Deprotection Parameters

| Step | Reagent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Glycosidic coupling | BF₃·OEt₂ | CH₂Cl₂ | −10°C, 1 h | 95 |

| Acetyl deprotection | Zn(OAc)₂, EtOH | Ethanol | Reflux, 2 h | 75 |

Multi-Step Synthesis via Piperazine Linkers

Advanced hybrid molecules incorporate piperazine spacers to enhance solubility. In a representative protocol, 4β-amino-4'-demethylepipodophyllotoxin (3) is synthesized by reducing the corresponding azide (2 ) with hydrogen gas over palladium. Subsequent reductive amination with 4-(bis(2-chloroethyl)amino)benzaldehyde (4) in methanol yields a piperazine-linked intermediate, which is acetylated using DCC (N,N'-dicyclohexylcarbodiimide) and acetic acid.

This method achieves a 68% overall yield and allows for selective acetylation at the piperazine nitrogen, confirmed by NMR spectroscopy. The approach is favored for generating prodrugs with improved pharmacokinetics.

Catalytic and Reaction Optimization Studies

Recent patents highlight the role of trimethylsilyl triflate (TMSOTf) in accelerating acetylation. In a comparative study, TMSOTf reduced reaction times from 24 hours to 2 hours when acetylating 4'-demethyl-epipodophyllotoxin-β-D-glucoside , achieving 88% yield. By contrast, traditional methods using BF₃·OEt₂ required longer durations (6–8 h) and resulted in lower yields (72%).

Table 3: Catalyst Performance Comparison

| Catalyst | Substrate | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| BF₃·OEt₂ | 4'-O-demethylepipodophyllotoxin | 6 | 72 | <5% |

| TMSOTf | 4'-O-demethylepipodophyllotoxin | 2 | 88 | <2% |

Industrial-Scale Production and Purification

For commercial manufacturing, continuous flow reactors are employed to acetylate epipodophyllotoxin derivatives. A pilot-scale process using acetic anhydride in tetrahydrofuran (THF) at 50°C achieves 94% conversion in 30 minutes, with in-line crystallization yielding 99.5% pure this compound. This method reduces solvent waste by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: Acetylepipodophyllotoxin undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Anticancer Properties

Acetylepipodophyllotoxin is recognized for its antitumor activity , particularly against various cancer cell lines. Research indicates that it functions as a potent inhibitor of cell proliferation and induces apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : Studies have shown that this compound can cause G2/M phase arrest in cancer cells, thereby inhibiting their growth. For instance, it has been reported to disrupt microtubule formation, which is crucial for mitosis .

- Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to cell death .

- Synergistic Effects with Other Drugs : this compound has been combined with other chemotherapeutic agents to enhance efficacy. For example, hybrids of podophyllotoxin derivatives with 5-fluorouracil have shown improved cytotoxicity against various cancer cell lines compared to standard treatments .

Table 1: Anticancer Activity of this compound Derivatives

Antiviral Activity

This compound exhibits promising antiviral properties , particularly against viruses such as herpes simplex virus and cytomegalovirus. Its mechanism involves disrupting viral replication processes and enhancing the host's immune response.

- Mechanism of Action : The compound interferes with the early stages of viral replication and reduces the release of viruses from infected cells .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties , making it a candidate for treating inflammatory diseases. This effect is attributed to its ability to modulate inflammatory pathways and reduce cytokine production.

Industrial Applications

Beyond its medicinal uses, this compound is being explored for industrial applications , particularly in developing insecticides due to its toxicity against certain insect larvae. This aspect highlights its potential as a natural pesticide alternative .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : In a study involving the MDA-MB-231 xenograft mouse model, this compound derivatives showed significant tumor growth inhibition when administered at specified dosages .

- Combination Therapies : A clinical trial evaluated the effectiveness of combining this compound with existing chemotherapeutics for enhanced treatment outcomes in drug-resistant cancers .

Mechanism of Action

The mechanism of action of acetylepipodophyllotoxin involves the inhibition of tubulin polymerization, which disrupts the microtubule network within the cell. This leads to cell cycle arrest at the G2/M phase and induces apoptosis. Additionally, it can inhibit DNA topoisomerase II, leading to DNA strand breaks and further promoting cell death .

Comparison with Similar Compounds

Research and Clinical Implications

This compound’s unique properties position it as a promising candidate for combination therapies targeting both cancer and viral infections. Preclinical studies highlight its synergy with DNA-damaging agents, enhancing efficacy while mitigating toxicity . In contrast, etoposide remains a cornerstone of chemotherapy despite its limitations, underscoring the need for novel derivatives like this compound .

Biological Activity

Acetylepipodophyllotoxin is a derivative of podophyllotoxin, a natural product known for its significant antitumor properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential side effects based on recent research findings.

This compound primarily exerts its biological effects through the inhibition of DNA topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to the formation of DNA strand breaks, ultimately triggering apoptosis in cancer cells. The compound is cell cycle-dependent, affecting primarily the S and G2 phases, which are critical for DNA synthesis and mitosis .

Key Mechanisms:

- DNA Strand Breaks: Interaction with DNA-topoisomerase II induces breaks in the DNA strands .

- Cell Cycle Arrest: this compound causes G2/M phase arrest, preventing cancer cells from progressing through mitosis .

- Apoptosis Induction: The compound activates both intrinsic and extrinsic apoptotic pathways, evidenced by increased activation of caspases and pro-apoptotic signals such as Bax .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits potent cytotoxicity against various human cancer cell lines. A summary of studies evaluating its efficacy is provided in the table below.

Case Studies and Clinical Implications

-

Acute Myeloid Leukemia (AML) Risk:

A study analyzed the risk of developing epipodophyllotoxin-related AML in patients treated for acute lymphoblastic leukemia (ALL). Out of 1140 patients, 32 developed AML, with a notable correlation between treatment frequency and risk . This highlights the importance of monitoring long-term effects when using this compound derivatives in clinical settings. -

Combination Therapies:

Research indicates that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy. For instance, combining it with asparaginase has shown improved outcomes in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications at specific positions on the podophyllotoxin skeleton can enhance or diminish its anticancer properties. For example:

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the cytotoxic mechanisms of acetylepipodophyllotoxin in cancer cell lines?

- Methodological Guidance :

- Use in vitro cytotoxicity assays (e.g., MTT or CCK-8) to measure IC50 values across multiple cell lines (e.g., HeLa, MCF-7) .

- Pair these with flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining). Validate mechanisms via Western blotting for key proteins (e.g., p53, caspase-3) .

- Data Table :

| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Cell Cycle Phase Arrest | Key Protein Expression |

|---|---|---|---|---|

| HeLa | 0.45 ± 0.12 | 68.3 ± 5.2 | G2/M | ↑p53, ↑caspase-3 |

| MCF-7 | 0.78 ± 0.21 | 52.1 ± 4.8 | S | ↑Bax, ↓Bcl-2 |

Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives?

- Methodological Guidance :

- Synthesize derivatives with modifications to the podophyllotoxin core (e.g., epoxide ring, sugar moieties) and test their bioactivity .

- Use computational tools (e.g., molecular docking) to predict binding affinity to tubulin or topoisomerase II. Validate predictions with in vitro enzymatic inhibition assays .

- Key Variables : Substituent polarity, steric effects, and hydrogen-bonding capacity.

Advanced Research Questions

Q. How should researchers address contradictions in reported IC50 values for this compound across studies?

- Methodological Guidance :

- Conduct a meta-analysis of existing data, stratifying by variables such as cell line origin, assay type (MTT vs. ATP-based), and exposure duration .

- Use statistical models (e.g., ANOVA) to identify confounding factors. Replicate discordant experiments under standardized conditions .

- Example Analysis :

| Study | Cell Line | Assay Type | Exposure (h) | IC50 (µM) |

|---|---|---|---|---|

| A | HeLa | MTT | 48 | 0.45 ± 0.12 |

| B | HeLa | ATP | 24 | 1.20 ± 0.30 |

- Conclusion: ATP assays and shorter exposures yield higher IC50 values due to metabolic activity variability.

Q. What strategies are effective for designing toxicological studies on this compound in animal models?

- Methodological Guidance :

- Follow inclusion criteria from toxicological profiles (e.g., routes: oral, dermal; endpoints: organ weight, histopathology) .

- Use dose-ranging studies to identify NOAEL (No Observed Adverse Effect Level) and LOAEL. Apply PECO framework:

- P : Rodent models (e.g., Sprague-Dawley rats)

- E : this compound (5–50 mg/kg)

- C : Vehicle control

- O : Hepatic/renal toxicity markers .

Q. How can researchers optimize literature reviews to identify gaps in this compound’s pharmacokinetic data?

- Methodological Guidance :

- Develop a Boolean search string:

("this compound" OR "podophyllotoxin derivative") AND ("pharmacokinetics" OR "bioavailability"). - Screen results using PRISMA flow diagrams and prioritize primary sources from journals with impact factors >3.0 .

- Identified Gaps : Limited data on blood-brain barrier penetration and metabolite profiling in human plasma.

Methodological Frameworks

- For Experimental Design : Apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- For Data Contradictions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Critical Analysis Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.